

Spectroscopic Data of 3-Bromooxetane: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Bromooxetane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-bromooxetane**, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed analysis based on established spectroscopic principles and data from analogous structures. It is intended to serve as a practical resource for the identification, characterization, and quality control of **3-bromooxetane** in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromooxetane**. These predictions are derived from the analysis of structurally related compounds and established spectroscopic correlation tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **3-bromooxetane** is expected to exhibit two distinct signals corresponding to the methine proton at the 3-position and the methylene protons at the 2- and 4-positions of the oxetane ring.

Predicted ^1H NMR
Data for 3-
Bromooxetane

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-3 (CH-Br)	4.8 - 5.2	Quintet	6.0 - 8.0
H-2, H-4 (CH ₂ -O)	4.6 - 5.0	Multiplet	6.0 - 8.0

Disclaimer: Predicted data is based on analogous structures and general NMR principles.

^{13}C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to show two signals, reflecting the two unique carbon environments in the molecule.

Predicted ^{13}C NMR Data for 3-Bromooxetane

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-3 (CH-Br)	35 - 45
C-2, C-4 (CH ₂ -O)	70 - 80

Disclaimer: Predicted data is based on analogous structures and general NMR principles.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **3-bromooxetane** will be characterized by absorptions corresponding to C-H, C-O, and C-Br bond vibrations, as well as vibrations of the oxetane ring.

Predicted IR Absorption Data
for 3-Bromooxetane

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretching (alkane)	2850 - 3000	Medium to Strong
C-O stretching (cyclic ether)	1000 - 1150	Strong
C-C stretching (ring)	900 - 1000	Medium
C-Br stretching	550 - 650	Medium to Strong

Disclaimer: Predicted data is based on characteristic group frequencies.[\[2\]](#)[\[3\]](#)

Mass Spectrometry (MS)

The mass spectrum of **3-bromooxetane** is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in isotopic peaks (M and M+2) of nearly equal intensity for all bromine-containing fragments.[\[4\]](#)

Predicted Mass
Spectrometry Data
for 3-Bromooxetane

m/z	Ion	Fragment Lost	Comments
136/138	[C ₃ H ₅ BrO] ⁺ •	-	Molecular ion (M ⁺ •)
107/109	[C ₂ H ₄ Br] ⁺	CHO	α-cleavage
57	[C ₃ H ₅ O] ⁺	Br•	Loss of bromine radical
29	[C ₂ H ₅] ⁺	CH ₂ BrO•	Further fragmentation

Disclaimer: Predicted data is based on the molecular weight of **3-Bromooxetane** (136.98 g/mol) and common fragmentation patterns of cyclic ethers and alkyl halides.

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for **3-bromooxetane**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of purified **3-bromooxetane** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , Acetone- d_6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte signals.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
 - Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH , CH_2 , and CH_3 groups.

IR Spectroscopy

- Sample Preparation: As **3-bromooxetane** is a liquid at room temperature, the simplest method is to acquire the spectrum as a thin film.

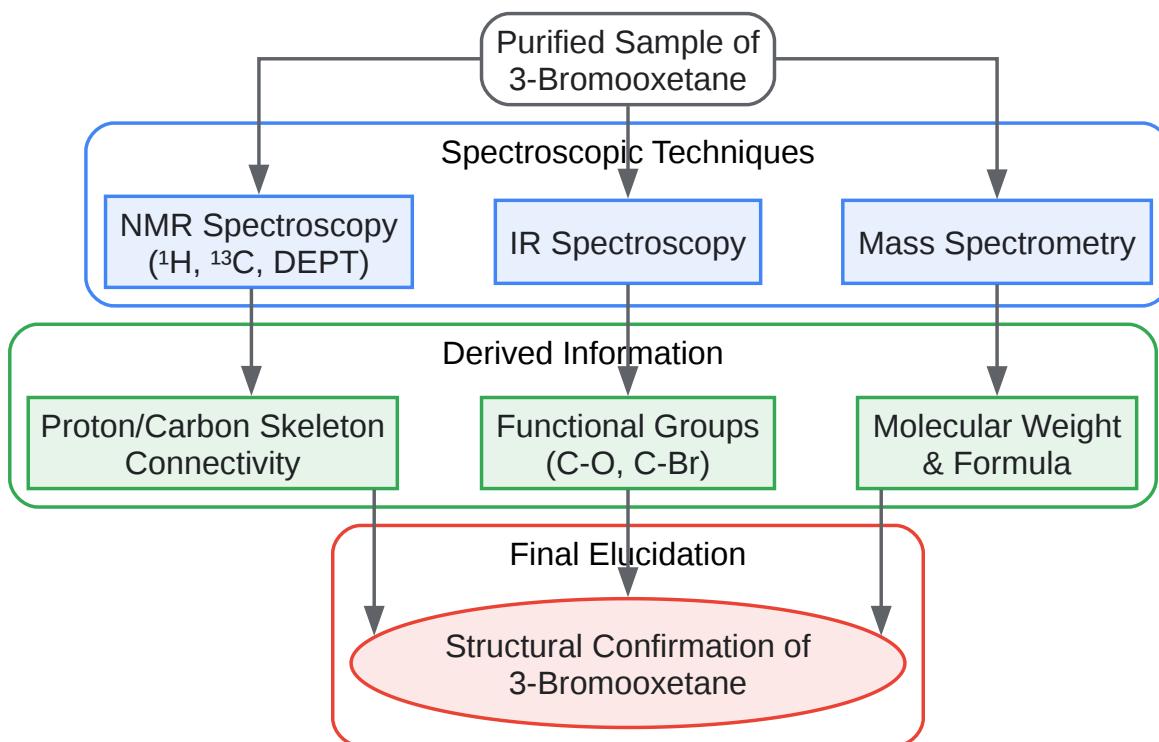
- Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Gently press the plates together to form a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the instrument and record the sample spectrum.
 - The instrument software will automatically subtract the background to produce the final spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm^{-1} .^[5]

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of **3-bromooxetane** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.^[6]
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required. Electron Ionization (EI) is a common technique for small molecules.
- Data Acquisition:
 - Introduce the sample into the ion source. For volatile compounds, this can be done via direct infusion or through a gas chromatograph (GC-MS).
 - The standard EI energy is 70 eV.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of an organic compound such as **3-bromooxetane**.



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Caption: A logical workflow for the structural elucidation of **3-Bromooxetane**.

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